9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Bispidine synthesis Orthogonal protection Modular ligand design

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (CAS 227940-76-3) is a bicyclic bispidinone derivative, also named tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. It belongs to the bispidine family (3,7-diazabicyclo[3.3.1]nonanes), a privileged scaffold in medicinal chemistry and coordination chemistry.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 227940-76-3
Cat. No. B3369168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
CAS227940-76-3
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC(C1)C2=O
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-9,13H,4-7H2,1-3H3
InChIKeyOQBNOGZSPVYJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester: A Preferred Bispidinone Building Block for Selective Synthesis and Ligand Design


9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (CAS 227940-76-3) is a bicyclic bispidinone derivative, also named tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. It belongs to the bispidine family (3,7-diazabicyclo[3.3.1]nonanes), a privileged scaffold in medicinal chemistry and coordination chemistry [1]. The compound features a ketone at the 9-position and a single tert-butyloxycarbonyl (Boc) protecting group on the N-3 nitrogen, leaving the N-7 nitrogen as a free secondary amine . This monoprotected, ketone-bearing architecture is the essential entry point for the stepwise construction of unsymmetrical bispidine ligands, kappa opioid receptor pharmacophores, and rigid tetraazamacrocyclic chelators [2].

Why 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester Cannot Be Replaced by Common Analogs


In-class bispidine compounds cannot be interchanged without compromising synthetic efficiency. The target compound uniquely combines a free N-7 amine, a single N-3 Boc protecting group, and a reactive C-9 ketone. The reduced analog (CAS 227940-72-9) eliminates the ketone handle required for reductive amination or Grignard additions . The di-Boc analog (CAS 1664366-95-3) blocks selective monofunctionalization at N-7, forcing additional deprotection/reprotection steps . The N-benzyl analog (CAS 227940-70-7) requires harsher hydrogenolysis conditions incompatible with ketone functionality . Only the target compound's orthogonal protection pattern allows independent sequential derivatization of all three functional positions (N-3, N-7, C-9) in a convergent manner, as demonstrated in the modular synthesis of core-chiral bispidine ligands [1].

Quantitative Differentiation Evidence: 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester vs. Closest Analogs


Orthogonal Protection: Single Boc at N-3 with Free N-7 Amine Enables Independent Sequential Derivatization

The target compound carries exactly one Boc protecting group at N-3, leaving the N-7 secondary amine free for immediate functionalization. The di-Boc analog (CAS 1664366-95-3) has both N-3 and N-7 protected, preventing any direct monofunctionalization at N-7 without a deprotection step . In the Harrison and O'Brien synthesis of sparteine analogues, lithiation-trapping of the monoprotected N-Boc bispidine proceeded with complete diastereoselectivity (dr >99:1) to generate products with sparteine-like ABC ring stereochemistry [1]. The di-Boc variant would require selective monodeprotection prior to lithiation, adding at least one synthetic step and risking ketone reduction under deprotection conditions.

Bispidine synthesis Orthogonal protection Modular ligand design

C-9 Ketone Functionality Preserved: Enables Reductive Amination and Organometallic Addition Routes

The target compound contains a C-9 ketone, which serves as a reactive handle for reductive amination, Grignard addition, or hydride reduction to the corresponding bispidol. The reduced analog, 3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (CAS 227940-72-9), lacks this ketone entirely and is supplied at a lower typical purity of 95% vs. 98% for the target compound from reputable vendors . In the modular synthesis of core-chiral bispidine ligands, the NBoc-activated bispidine lactam (structurally equivalent to the target compound scaffold) was constructed in enantiomerically pure form in 48% overall yield over five steps and subsequently used for copper(II)-catalyzed asymmetric Henry reactions achieving up to 99% ee [1].

9-Oxobispidine Reductive amination Synthetic versatility

Validated Intermediate for Asymmetric Catalysis: Copper(II) Complexes Achieve Up to 99% ee in Henry Reactions

Bispidinone-derived ligands, accessible through the monoprotected N-Boc bispidinone scaffold (the target compound class), have been demonstrated as effective chiral ligands in copper(II)-catalyzed asymmetric Henry reactions. In a published study, copper(II) complexes of 2-endo,N-(3,3-dimethylpyrrolidine)-annelated bispidines (synthesized from N-Boc bispidinone intermediates) delivered enantioselectivities of up to 99% ee and diastereomeric ratios up to 86:14 [1]. In contrast, the corresponding complexes derived from the non-ketone bispidine backbone (the reduced analog family) lack the conformational rigidity provided by the C-9 carbonyl, which is essential for the chair-boat conformation that enforces the chiral environment around the metal center [2].

Asymmetric catalysis Henry reaction Enantioselective synthesis

Single Boc Group Minimizes Steric Bulk at N-3, Preserving Chair-Boat Conformation for κ-Opioid Pharmacophore Design

Bispidin-9-ones (including this compound's scaffold) have been identified as potent and selective κ-opioid receptor agonists. The pharmacophore model, established by Brandt et al., requires a chair-boat conformation with a nearly parallel orientation of the C-9 carbonyl and the protonated N-7 amine, in conjunction with at least one aromatic ring [1]. The mono-Boc target compound preserves this essential conformational flexibility at N-7 (free amine, protonatable), whereas the di-Boc analog sterically and electronically blocks N-7 protonation, disrupting the pharmacophoric arrangement. The lead compound HZ2 (a 1,5-dicarboxylate bispidinone) showed antinociceptive activity comparable to morphine with high oral bioavailability and a long duration of action [2]. The target compound, as the monoprotected precursor, enables stepwise introduction of the 2,4-diaryl and 1,5-dicarboxylate substituents required for κ-receptor affinity.

Kappa opioid receptor Chair-boat conformation Analgesic design

Optimal Procurement and Application Scenarios for 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester


Stepwise Synthesis of Unsymmetrical N,N′-Disubstituted Bispidine Ligands for Asymmetric Catalysis

When a research program requires a bispidine ligand with two different N-substituents (e.g., one chiral directing group and one metal-coordinating arm), the target compound is the only commercially available bispidinone that provides orthogonal protection (Boc at N-3, free amine at N-7). The synthetic sequence involves: (1) direct functionalization of N-7 via alkylation, acylation, or reductive amination; (2) optional C-9 ketone derivatization (reduction or Grignard addition); and (3) Boc deprotection to liberate N-3 for final functionalization. This convergent route avoids the additional protection/deprotection steps required when starting from the di-Boc or N-benzyl analogs [1].

Construction of κ-Opioid Receptor Agonist Libraries via 2,4-Diaryl-1,5-dicarboxylate Elaboration

The bispidin-9-one scaffold is the validated core for κ-opioid agonist development. The target compound's free N-7 amine enables direct installation of aryl substituents required for receptor affinity, while the C-9 ketone maintains the chair-boat conformation essential for pharmacophoric activity [2]. The Boc group at N-3 can be retained during library synthesis and removed in the final step to introduce a second diversity element. Starting from the reduced analog (no ketone) or the di-Boc analog (blocked N-7) precludes this pharmacophore-oriented synthetic strategy [3].

Preparation of Rigid Bis-bispidine Tetraazamacrocycles for Coordination Chemistry and Medical Imaging

The target compound serves as the foundational building block for constructing highly rigid and preorganized bis-bispidine tetraazamacrocycles. Wang et al. demonstrated that N-Boc-N′-allylbispidinone (directly derived from the target compound via N-7 allylation) enables modular incorporation of functional groups to the macrocyclic framework with independent, selective derivatization of one functionality in the presence of another [4]. This application is inaccessible from the reduced or fully protected analogs, which lack the necessary combination of one free amine for initial coupling and one Boc-protected amine for late-stage deprotection and macrocyclization.

Diastereoselective α-Lithiation Chemistry for Sparteine Analog Synthesis

Harrison and O'Brien established that N-Boc bispidines undergo lithiation with s-BuLi/TMEDA followed by electrophilic trapping with complete diastereoselectivity (dr >99:1), generating products with the same relative stereochemistry as the ABC rings of the natural alkaloid sparteine [5]. This protocol requires the monoprotected N-Boc bispidine scaffold (structurally equivalent to the target compound). The di-Boc analog is incompatible because the second Boc group directs lithiation to the undesired position, and the reduced analog lacks the C-9 ketone that influences the conformational bias necessary for diastereoselective deprotonation.

Quote Request

Request a Quote for 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.